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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a selection of "New Red" fluorophores
optimized for super-resolution microscopy. This guide includes their photophysical properties,
detailed experimental protocols for various super-resolution techniques, and examples of their
application in studying key signaling pathways.

l. Introduction to "New Red" Fluorophores for
Super-Resolution Microscopy

The advent of super-resolution microscopy has broken the diffraction barrier, enabling
visualization of cellular structures and molecular interactions with unprecedented detail. A
critical component of these advanced imaging techniques is the development of bright,
photostable, and photoswitchable fluorophores. "New Red" fluorescent probes, emitting in the
longer wavelength spectrum, are particularly advantageous as they minimize phototoxicity and
cellular autofluorescence, allowing for clearer imaging deep within samples. This document
focuses on a selection of recently developed red fluorophores that have demonstrated
exceptional performance in techniques such as Stimulated Emission Depletion (STED),
Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization
Microscopy (PALM).

Il. Quantitative Data Presentation
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The selection of an appropriate fluorophore is critical for the success of any super-resolution
experiment. The following tables summarize the key photophysical properties of several "New
Red" dyes and fluorescent proteins, facilitating a direct comparison of their performance
characteristics.

Table 1: Photophysical Properties of Selected "New Red" Organic Dyes

Molar
o Recomme
L Extinctio Fluoresce
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Fluoroph Emission n Quantum  nce
n Max o ] o STED
ore Max (nm)  Coefficie Yield Lifetime .
(nm) Depletion
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(nm)
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Abberior
638 655 120,000 0.90 3.4 750 - 800
STAR RED
Abberior
635 655 110,000 - 2.8 750 - 800
STAR 635
Abberior
STAR 633 654 120,000 - - 750 - 800
635P
Abberior
629 647 110,000 - 4.5 750 - 800
LIVE RED
CF®583R 583 606 - - - -
CF®597R 597 620 - - - -

Table 2: Photophysical Properties of Selected "New Red" Fluorescent Proteins
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1 Brightness is calculated as (Extinction Coefficient * Quantum Yield) / 1000.

lll. Experimental Protocols

Detailed methodologies for immunofluorescence, live-cell imaging, and specific super-

resolution techniques are provided below.

A. Protocol for Immunofluorescence with Abberior STAR

Dyes for STED Microscopy

This protocol is optimized for labeling fixed cells with Abberior STAR RED, STAR 635, or STAR
635P for STED imaging.

Materials:

e Cells grown on #1.5H coverslips (170 pm thickness)
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e Phosphate-Buffered Saline (PBS)
o Fixative: 4% Paraformaldehyde (PFA) in PBS
» Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
e Blocking Buffer: 1-3% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
e Primary Antibody (specific to the target of interest)
o Abberior STAR dye-conjugated Secondary Antibody (e.g., goat anti-mouse STAR RED)
e Mounting Medium: Abberior Mount Solid Antifade or similar high refractive index medium
Procedure:
o Cell Fixation:
o Wash cells three times with pre-warmed PBS.
o Fix with 4% PFA in PBS for 10-15 minutes at room temperature.
o Wash three times with PBS for 5 minutes each.
e Permeabilization:
o Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.
o Wash three times with PBS.
e Blocking:

o Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific
binding.

e Primary Antibody Incubation:

o Dilute the primary antibody in Blocking Buffer to its optimal working concentration.
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o Incubate the coverslips with the primary antibody solution for 1 hour at room temperature
or overnight at 4°C in a humidified chamber.

o Wash three times with PBST for 5 minutes each.

e Secondary Antibody Incubation:

o Dilute the Abberior STAR dye-conjugated secondary antibody in Blocking Buffer (typically
1:100 to 1:500 dilution). Protect from light from this step onwards.

o Incubate the coverslips with the secondary antibody solution for 1 hour at room
temperature in a humidified chamber.

o Wash three times with PBST for 5 minutes each, followed by a final wash in PBS.
e Mounting:
o Carefully remove the coverslip from the washing buffer and wick away excess liquid.
o Mount the coverslip onto a microscope slide with a drop of mounting medium.
o Seal the edges with nail polish and allow to cure if necessary.
e Imaging:

o Image using a STED microscope equipped with appropriate excitation (e.g., 640 nm) and
depletion (e.g., 775 nm) lasers.

B. Protocol for Live-Cell STED Imaging with Abberior
LIVE Dyes

This protocol provides a general guideline for staining living cells with cell-permeable Abberior
LIVE RED mito for imaging mitochondria.

Materials:

e Cells cultured in a glass-bottom dish suitable for live-cell imaging.
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 Live-cell imaging medium (e.g., FluoroBrite™ DMEM).

e Abberior LIVE RED mito stock solution (e.g., 1 mM in DMSO).
o Pre-warmed live-cell imaging medium.

Procedure:

e Preparation of Staining Solution:

o Prepare a fresh staining solution by diluting the Abberior LIVE RED mito stock solution in
pre-warmed live-cell imaging medium to a final concentration of 250-500 nM.[1] The
optimal concentration may vary depending on the cell type.[1]

e Cell Staining:

o Remove the cell culture medium and wash the cells once with pre-warmed live-cell
imaging medium.

o Add the staining solution to the cells and incubate for 30 minutes at 37°C and 5% CO:-.
e Washing:

o Remove the staining solution and wash the cells three times with pre-warmed live-cell
imaging medium.

e Imaging:

o Image the cells immediately on a STED microscope equipped with a live-cell incubation
chamber (maintaining 37°C and 5% CO3).[1]

o Use appropriate excitation (e.g., 635 nm) and depletion (e.g., 775 nm) lasers.

C. Protocol for (d)STORM Imaging with CF® Dyes

This protocol is adapted for single-color (d)STORM imaging using CF®583R or CF®597R.

Materials:

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.cellsignal.com/pathways/t-cell-receptor-signaling
https://www.cellsignal.com/pathways/t-cell-receptor-signaling
https://www.cellsignal.com/pathways/t-cell-receptor-signaling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12360722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Immunolabeled sample on a coverslip (prepared as in Protocol A, using a CF® dye-
conjugated secondary antibody).

e (d)STORM Imaging Buffer:
o Tris-HCl-based buffer (e.g., 50 mM Tris, pH 8.0, 10 mM NacCl).

o Oxygen Scavenging System: 5% (w/v) glucose, 0.8 mg/mL glucose oxidase, and 40

png/mL catalase.
o Thiol: 100 mM cysteamine (MEA).
Procedure:
e Sample Mounting:

o Mount the coverslip on a microscope slide with a small volume of freshly prepared
(d)STORM imaging buffer.

o Seal the edges to prevent buffer evaporation and oxygen re-entry.
e Imaging:

o Use a STORM microscope with an appropriate laser for excitation (e.g., 561 nm for
CF®583R).

o llluminate the sample with high laser power to induce photoswitching of the CF® dye into

a dark state.

o Use a lower power activation laser (e.g., 405 nm) to sparsely and stochastically reactivate

individual fluorophores.

o Acquire a series of thousands of images (frames) to capture the emission of individual

blinking molecules.

e Image Reconstruction:
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o Process the acquired image series with a localization software (e.g., ThunderSTORM,
rapidSTORM) to determine the precise coordinates of each detected fluorophore.

o Render the final super-resolution image from the localization data.

D. Protocol for Live-Cell PALM Imaging with PA-TagRFP

This protocol describes the steps for performing live-cell PALM imaging of proteins tagged with
PA-TagRFP.[2][3]

Materials:
o Cells expressing the protein of interest fused to PA-TagRFP, cultured on a glass-bottom dish.
» Live-cell imaging medium.

o PALM microscope with lasers for photoactivation (e.g., 405 nm) and excitation (e.g., 561
nm).

e Live-cell incubation chamber.
Procedure:
e Cell Culture and Transfection:

o Transfect cells with a plasmid encoding the PA-TagRFP fusion protein 24-48 hours before
imaging.

e Imaging Preparation:
o Replace the culture medium with fresh, pre-warmed live-cell imaging medium.
o Place the dish on the microscope stage within the incubation chamber.

e Imaging:

o Use a low-power 405 nm laser to photoactivate a sparse subset of PA-TagRFP molecules.

[2]
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o Simultaneously, excite the activated red form of PA-TagRFP with a 561 nm laser and
record the fluorescence of individual molecules until they photobleach.[2]

o Repeat the activation and excitation cycle for thousands of frames to collect data from a
large population of molecules. The power of the activation laser can be gradually
increased during the acquisition to maintain a constant density of activated molecules.

o Data Analysis:

o Process the image stack to localize the center of each single-molecule fluorescence event

with high precision.

o Reconstruct the super-resolution image by plotting the coordinates of all localized

molecules.

IV. Visualizing Signaling Pathways with "New Red"
Fluorophores

Super-resolution microscopy with "New Red" fluorophores has been instrumental in dissecting
the nanoscale organization and dynamics of signaling pathways. Below are simplified diagrams
of key signaling pathways that can be investigated, along with the corresponding DOT
language scripts for their generation.

A. T-Cell Receptor (TCR) Signaling Pathway

Super-resolution imaging has revealed the formation of protein clusters, or "microclusters,”
upon TCR activation, which are critical for signal initiation.[4]
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Caption: Simplified TCR signaling cascade initiated by antigen recognition.

B. Epidermal Growth Factor Receptor (EGFR) Signaling
Pathway

The dimerization and subsequent autophosphorylation of EGFR upon ligand binding are key
events that can be visualized at the single-molecule level.
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Caption: Core EGFR signaling pathway leading to cellular responses.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b12360722?utm_src=pdf-body-img
https://www.benchchem.com/product/b12360722?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12360722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

C. Insulin Receptor Signaling Pathway

Super-resolution imaging can elucidate the clustering of insulin receptors and the subsequent
recruitment of downstream signaling molecules.
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Caption: Key steps in the insulin signaling pathway leading to glucose uptake.

V. Conclusion

The "New Red" fluorophores presented here offer significant advantages for super-resolution
microscopy, enabling researchers to probe cellular structures and dynamics with greater clarity
and for longer durations. The provided protocols and pathway examples serve as a starting
point for the application of these powerful tools in diverse areas of biological and biomedical
research, from fundamental cell biology to drug discovery. Careful selection of fluorophores
based on their quantitative properties and optimization of labeling and imaging protocols will be
key to achieving high-quality, high-resolution data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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